molecular formula C6H2BrF2NO2 B065052 4-Bromo-2,5-difluoronitrobenzene CAS No. 167415-27-2

4-Bromo-2,5-difluoronitrobenzene

Cat. No. B065052
M. Wt: 237.99 g/mol
InChI Key: GJFYMYJYPARISZ-UHFFFAOYSA-N
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Patent
US09187464B2

Procedure details

A mixture of 1-bromo-2,5-difluoro-4-nitro-benzene (95 g, 399 mmol) and CuCN (71.8 g, 798 mmol) in NMP (700 mL) was set to a pre-heated 160° C. oil-base and stirred at 160° C. under N2 over 450 min. The mixture was cooled to RT, charged with Na2SO4 (300 g) and MTBE (1 L), and stirred for an additional 15 min. The resulting mixture was filtered and the filtrate was charged with 800 mL of water, then the separated aqueous layer was extracted with MTBE. The combined organic layers were washed with water and brine, dried over Na2SO4 and concentrated. The material was recrystallized from EtOH/water (2/1) to yield 2,5-Difluoro-4-nitro-benzonitrile (50 g, 68% yield) as a pale brown solid. 1H NMR (400 MHz, CDCl3) δ 7.96-7.95 (dd, 1H), 7.67-7.64 (dd, 1H).
Quantity
95 g
Type
reactant
Reaction Step One
Name
Quantity
71.8 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([F:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][C:3]=1[F:12].[C:13]([Cu])#[N:14].[O-]S([O-])(=O)=O.[Na+].[Na+].CC(OC)(C)C>CN1C(=O)CCC1>[F:12][C:3]1[CH:4]=[C:5]([N+:9]([O-:11])=[O:10])[C:6]([F:8])=[CH:7][C:2]=1[C:13]#[N:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
95 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)F)[N+](=O)[O-])F
Name
Quantity
71.8 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
700 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
300 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
1 L
Type
reactant
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
stirred at 160° C. under N2 over 450 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was set to a pre-heated 160° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to RT
STIRRING
Type
STIRRING
Details
stirred for an additional 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
ADDITION
Type
ADDITION
Details
the filtrate was charged with 800 mL of water
EXTRACTION
Type
EXTRACTION
Details
the separated aqueous layer was extracted with MTBE
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The material was recrystallized from EtOH/water (2/1)

Outcomes

Product
Details
Reaction Time
450 min
Name
Type
product
Smiles
FC1=C(C#N)C=C(C(=C1)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.